3-(Allylamino)propanohydrazide

Overview

Description

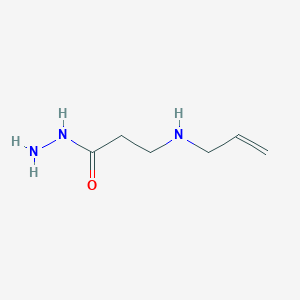

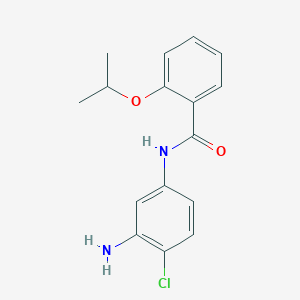

3-(Allylamino)propanohydrazide is a biochemical compound with the molecular formula C6H13N3O and a molecular weight of 143.19 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 3-(Allylamino)propanohydrazide is represented by the SMILES notation: C=CCNCCC(=O)NN . This indicates that the compound contains an allyl group (C=CC), an amine group (N), a propyl group (CCC), a carbonyl group (=O), and a hydrazide group (NN).Scientific Research Applications

Cancer Research and Treatment

Research on 3-(Allylamino)propanohydrazide, particularly its derivative 17-allylamino-17-demethoxygeldanamycin (17-AAG), has been primarily focused on cancer treatment. Studies have shown that 17-AAG exhibits tolerable toxicity profiles and demonstrates potential as a treatment for various cancers, including melanoma and prostate cancer. Key findings include:

- Phase I pharmacokinetic and pharmacodynamic studies of 17-AAG in patients with advanced malignancies indicate that it can be tolerated at certain doses, showing potential in treating metastatic melanoma and demonstrating target inhibition in tumor biopsies (Banerji et al., 2005).

- Another study on 17-AAG for adult patients with solid tumors revealed its acceptable toxicity at specific doses, suggesting its use in further clinical trials (Grem et al., 2005).

Chemical Synthesis and Molecular Docking

Studies on compounds structurally similar to 3-(Allylamino)propanohydrazide, such as (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, have contributed to the field of chemical synthesis and molecular docking. This research has implications in antidiabetic and antioxidant activity, offering insights into:

- The synthesis and characterization of new crystals, highlighting their potential high reactivities and applications in treating diabetes and oxidative stress (Karrouchi et al., 2020).

Pharmacological Research

Pharmacological research involving derivatives of 3-(Allylamino)propanohydrazide has focused on exploring the drug's mechanism of action and its impact on molecular pathways in cancer cells. This research provides insights into how these compounds could be used in future cancer therapies, as seen in:

- Studies on the pharmacokinetics and pharmacodynamics of 17AAG in patients with refractory advanced cancers, which help in understanding its effect on heat shock protein 90 and its potential in treating various cancer types (Ramanathan et al., 2007).

Metabolic Studies

Metabolic studies of 3-(Allylamino)propanohydrazide derivatives have provided insights into how the body processes these compounds, which is crucial for developing effective cancer treatments. This includes understanding the metabolic pathways and identifying potential metabolic markers:

- Research on the metabolism of 17AAG by human and murine hepatic preparations, which sheds light on the enzymes responsible for its metabolism and the structures of the metabolites produced, is essential for preclinical toxicology and activity testing (Egorin et al., 1998).

Safety And Hazards

properties

IUPAC Name |

3-(prop-2-enylamino)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c1-2-4-8-5-3-6(10)9-7/h2,8H,1,3-5,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGICJCZUGCLNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Allylamino)propanohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385131.png)